molecular formula C14H14N2O2 B2652256 N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide CAS No. 2305561-48-0

N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide

Cat. No.: B2652256
CAS No.: 2305561-48-0
M. Wt: 242.278
InChI Key: GYVOJNRXKQPGRJ-UHFFFAOYSA-N
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Description

N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the methoxy group at the 6-position of the quinoline ring and the prop-2-enamide moiety makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxyquinoline, which is commercially available or can be synthesized from aniline derivatives.

    Formation of Intermediate: The 6-methoxyquinoline is reacted with a suitable alkylating agent to introduce the (6-methoxyquinolin-2-yl)methyl group.

    Amidation: The intermediate is then subjected to amidation with prop-2-enamide under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its quinoline core.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of fluorescent sensors and materials science applications.

Mechanism of Action

The mechanism of action of N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: A precursor used in the synthesis of N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide.

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: An antimalarial drug with a similar quinoline core.

Uniqueness

This compound is unique due to the presence of the methoxy group at the 6-position and the prop-2-enamide moiety, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

N-[(6-methoxyquinolin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-14(17)15-9-11-5-4-10-8-12(18-2)6-7-13(10)16-11/h3-8H,1,9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVOJNRXKQPGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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